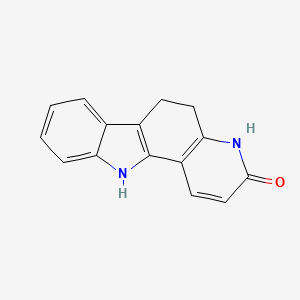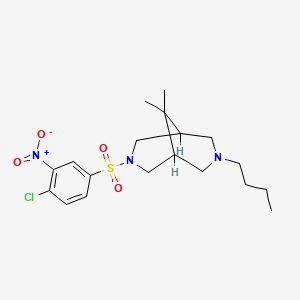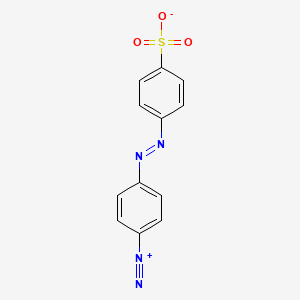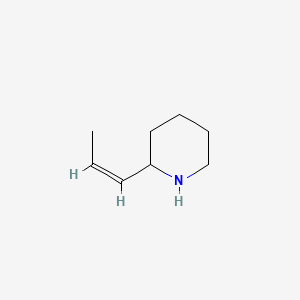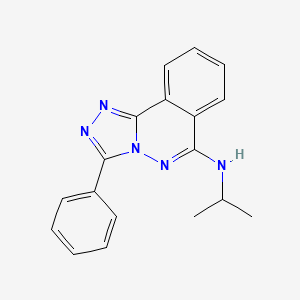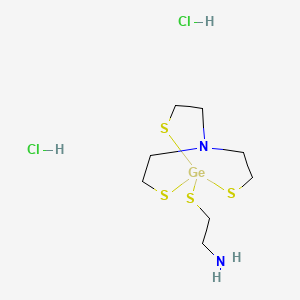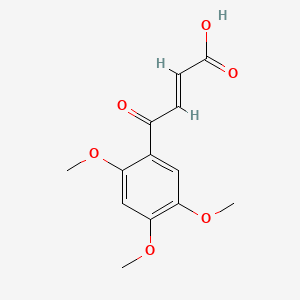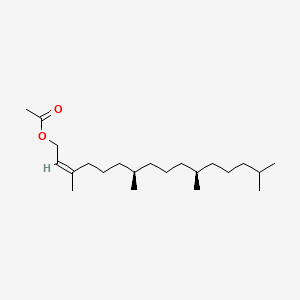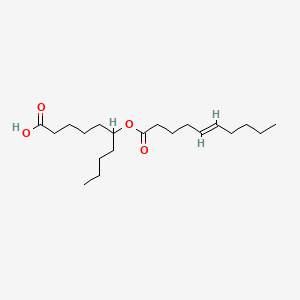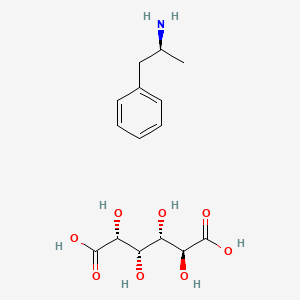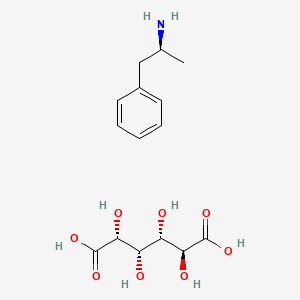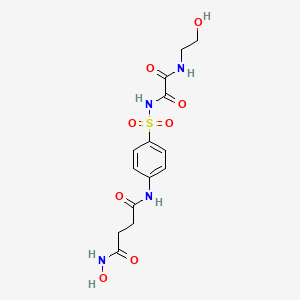
Butanediamide, N-hydroxy-N'-(4-(((((2-hydroxyethyl)amino)oxacetyl)amino)sulfonyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanediamide, N-hydroxy-N’-(4-(((((2-hydroxyethyl)amino)oxacetyl)amino)sulfonyl)phenyl)- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes functional groups such as hydroxyl, amide, and sulfonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanediamide, N-hydroxy-N’-(4-(((((2-hydroxyethyl)amino)oxacetyl)amino)sulfonyl)phenyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the amide bond: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or anhydride, under mild conditions.
Introduction of the sulfonyl group: This can be achieved through the reaction of the intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Butanediamide, N-hydroxy-N’-(4-(((((2-hydroxyethyl)amino)oxacetyl)amino)sulfonyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the amide groups can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Butanediamide, N-hydroxy-N’-(4-(((((2-hydroxyethyl)amino)oxacetyl)amino)sulfonyl)phenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s functional groups make it a useful probe in studying enzyme mechanisms and protein interactions.
Medicine: It has potential as a drug candidate due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Butanediamide, N-hydroxy-N’-(4-(((((2-hydroxyethyl)amino)oxacetyl)amino)sulfonyl)phenyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and amide groups can form hydrogen bonds with active sites, while the sulfonyl group can participate in covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-hydroxy-N-(2-hydroxyethyl)butanamide
- N-(4-aminophenyl)butanamide
- N-(4-nitrophenyl)butanamide
Uniqueness
Butanediamide, N-hydroxy-N’-(4-(((((2-hydroxyethyl)amino)oxacetyl)amino)sulfonyl)phenyl)- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification.
Eigenschaften
CAS-Nummer |
85877-98-1 |
|---|---|
Molekularformel |
C14H18N4O8S |
Molekulargewicht |
402.38 g/mol |
IUPAC-Name |
N'-hydroxy-N-[4-[[2-(2-hydroxyethylamino)-2-oxoacetyl]sulfamoyl]phenyl]butanediamide |
InChI |
InChI=1S/C14H18N4O8S/c19-8-7-15-13(22)14(23)18-27(25,26)10-3-1-9(2-4-10)16-11(20)5-6-12(21)17-24/h1-4,19,24H,5-8H2,(H,15,22)(H,16,20)(H,17,21)(H,18,23) |
InChI-Schlüssel |
IHERKYIIZPUVIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)NO)S(=O)(=O)NC(=O)C(=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


